Panomifene is classified as a non-steroidal antiestrogen and is derived from triarylethene structures. Its synthesis often involves complex organic reactions that exploit the unique properties of trifluoromethyl groups to enhance biological activity. The compound has been studied extensively in various scientific contexts, particularly in relation to its mechanism of action against estrogen receptors .
The synthesis of Panomifene has evolved through various methodologies, with recent advancements focusing on stereoselective approaches. A prominent method involves the palladium-catalyzed cross-coupling reactions, which allow for the construction of CF3-substituted triarylethenes.
For example, Liu et al. reported a facile stereocontrolled approach that effectively synthesized Panomifene through a series of carefully controlled reactions that optimize yield and selectivity .
Panomifene's molecular structure features a triarylethene backbone with specific geometrical configurations due to its trifluoromethyl substitutions.
Panomifene undergoes various chemical reactions that are essential for its synthesis and potential modifications:
The mechanism by which Panomifene exerts its effects involves binding to estrogen receptors, thereby inhibiting estrogen-mediated signaling pathways:
Panomifene exhibits several notable physical and chemical properties:
Panomifene has significant applications in medicinal chemistry:
Panomifene (INN; developmental codes GYKI-13504, EGIS-5650) was first synthesized in 1981 as part of a series of triphenylethylene derivatives investigated for antiestrogenic activity. Its chemical structure—2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol—features a stereospecific E-configuration across its central double bond, critical for estrogen receptor (ER) binding [1] [3]. Early preclinical studies identified it as the most potent antiestrogen in its chemical class, with a molecular weight of 427.47 g/mol (C~25~H~24~F~3~NO~2~) [1] [3]. The compound’s discovery period coincided with efforts to develop tamoxifen analogs with improved pharmacological profiles.
In the 1990s, Hungarian pharmaceutical company Egis Pharmaceuticals and the IVAX Drug Research Institute (Budapest) spearheaded Panomifene’s development. Key milestones included:
Table 1: Developmental Timeline of Panomifene
Year | Event |
---|---|
1981 | Initial synthesis and characterization at the Institute for Drug Research |
1994 | Commencement of Phase I pharmacokinetic studies [5] |
1997 | Initiation of Phase II trials for breast cancer in Hungary [2] |
1999 | Acquisition of the Institute for Drug Research by IVAX Corporation [2] [5] |
2001 | Licensing to Fujimoto Pharmaceutical (Japan) [5] |
IVAX’s acquisition in 1999 consolidated intellectual property rights, though development remained anchored in Hungary [2] [5].
Panomifene advanced to Phase II trials for breast cancer by 1997 but was discontinued without progression to Phase III. Sources cite "No Development Reported" after 2002, with AdisInsight classifying it as "Discontinued" [1] [2] [5]. While explicit reasons for termination remain undisclosed, industry-wide data indicate ~33% of oncology drugs succeed in Phase II, with common failure drivers including insufficient efficacy or strategic portfolio decisions [4] [7]. No peer-reviewed clinical efficacy data from its Phase II trials were published.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7